5-(Ethenyloxy)octahydro-1H-4,7-methanoindene
Description
Properties
CAS No. |
430437-08-4 |
|---|---|
Molecular Formula |
C12H18O |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
8-ethenoxytricyclo[5.2.1.02,6]decane |
InChI |
InChI=1S/C12H18O/c1-2-13-12-7-8-6-11(12)10-5-3-4-9(8)10/h2,8-12H,1,3-7H2 |
InChI Key |
PKTORKCIXKNVFR-UHFFFAOYSA-N |
Canonical SMILES |
C=COC1CC2CC1C3C2CCC3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-(Ethenyloxy)octahydro-1H-4,7-methanoindene typically involves the reaction of octahydro-1H-4,7-methanoindene with ethenyloxy reagents under controlled conditions. The reaction is carried out in the presence of a catalyst, often a Lewis acid, to facilitate the formation of the ethenyloxy linkage. Industrial production methods may involve large-scale batch reactors where the reaction conditions, such as temperature and pressure, are carefully monitored to ensure high yield and purity of the product .
Chemical Reactions Analysis
5-(Ethenyloxy)octahydro-1H-4,7-methanoindene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the ethenyloxy group to an ethoxy group.
Substitution: The ethenyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
Fragrance Industry
Overview:
One of the primary applications of 5-(Ethenyloxy)octahydro-1H-4,7-methanoindene is in the fragrance industry. It serves as a building block for various fragrance formulations due to its olfactory properties.
Key Findings:
- The compound can enhance the fragrance profile of perfumes, toilet waters, and personal care products such as soaps and hair care items .
- It is also utilized in cleaning agents to impart pleasant scents .
Table 1: Applications in Fragrance Formulations
| Application Type | Specific Uses |
|---|---|
| Perfumes | Enhances scent profiles |
| Personal Care Products | Soaps, shower gels, hair care products |
| Cleaning Agents | Detergents, air fresheners |
Pharmaceutical Applications
Overview:
Research indicates potential pharmaceutical applications for 5-(Ethenyloxy)octahydro-1H-4,7-methanoindene derivatives in medicinal chemistry.
Case Study: Anticancer Activity
A study investigated the anticancer effects of compounds structurally related to 5-(Ethenyloxy)octahydro-1H-4,7-methanoindene. The results showed promising cytotoxicity against breast cancer cell lines (MCF-7), suggesting that such compounds could be developed into anticancer agents .
Table 2: Summary of Pharmaceutical Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Significant cytotoxicity against MCF-7 cells | |
| Enzyme Inhibition | Potential inhibition of metabolic enzymes |
Analytical Chemistry
Overview:
5-(Ethenyloxy)octahydro-1H-4,7-methanoindene is also employed in analytical chemistry for separation and identification purposes.
Key Techniques:
- High Performance Liquid Chromatography (HPLC): The compound can be analyzed using reverse phase HPLC methods. This technique allows for the effective separation of this compound from impurities and is scalable for preparative purposes .
Table 3: Analytical Methods
| Method | Description |
|---|---|
| HPLC | Used for separation and analysis |
| Mass Spectrometry | Compatible with HPLC for detailed analysis |
Mechanism of Action
The mechanism of action of 5-(Ethenyloxy)octahydro-1H-4,7-methanoindene involves its interaction with molecular targets such as enzymes and receptors. The ethenyloxy group can form hydrogen bonds and van der Waals interactions with these targets, modulating their activity. This interaction can lead to changes in cellular pathways, influencing processes such as cell signaling and metabolism .
Comparison with Similar Compounds
Comparison with Similar Compounds
Cyanate Ester Monomers (e.g., DOCy)
Compound: 2,5-Bis(4-cyanatophenyl)octahydro-1H-4,7-methanoindene (DOCy) .
- Functional Groups : Two 4-cyanatophenyl groups.
- Applications : High-performance copolymers with low hygroscopicity, high glass transition temperature (Tg > 300°C), and mechanical robustness .
- Key Differences: DOCy’s cyanate groups enable cross-linking via cyclotrimerization, forming triazine networks. In contrast, the ethenyloxy group in 5-(ethenyloxy)octahydro-1H-4,7-methanoindene may participate in radical or cationic polymerization, offering distinct material properties.
Fragrance Derivatives (e.g., Aldehydes)
Compound: Octahydro-1H-4,7-methanoindene-5-aldehydes .
- Functional Groups : Aldehyde (-CHO) at the 5-position.
- Applications: Perfume compositions for fresh, woody, or citrus notes.
- Key Differences : Aldehydes are volatile and prone to oxidation, whereas the ethenyloxy group enhances stability. This could improve longevity in fragrance formulations but may reduce olfactory intensity compared to aldehydes.
Brominated Derivatives
Compound: Brominated octahydro-1H-4,7-methanoindene (e.g., allylic bromides) .
- Functional Groups : Bromine atoms at allylic positions.
- Applications : Intermediates in organic synthesis.
- Key Differences : Brominated derivatives exhibit high electrophilicity, enabling nucleophilic substitutions. The ethenyloxy group’s π-electrons may favor addition reactions or serve as a leaving group under acidic conditions.
High-Energy Fuel (JP-10)
Compound : exo-Tetrahydrodicyclopentadiene (JP-10) .
- Applications : High-density fuel for missiles and jets.
- Key Differences: JP-10’s energy content (∼39 MJ/L) relies on strained bicyclic hydrocarbons.
Methacrylate Derivatives
Compound: Octahydro-1H-4,7-methanoinden-5-yl methacrylate .
- Functional Groups : Methacrylate ester.
- Applications: Monomer for UV-curable resins or adhesives.
- Key Differences : Methacrylate’s double bond enables radical polymerization, similar to the ethenyloxy group. However, the ester group in methacrylate increases polarity, affecting solubility and material compatibility.
Data Tables
Table 1: Structural and Functional Comparison
*Calculated based on structural similarity.
Table 2: Thermal and Physical Properties
†Estimated based on analogous ethers.
Biological Activity
5-(Ethenyloxy)octahydro-1H-4,7-methanoindene is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews existing literature on its biological properties, including antimicrobial and antifungal activities, as well as its pharmacokinetic profiles.
- Chemical Formula : C10H16O
- Molecular Weight : 168.24 g/mol
- CAS Number : 430437-08-4
Biological Activity Overview
The biological activity of 5-(Ethenyloxy)octahydro-1H-4,7-methanoindene has been primarily investigated for its antimicrobial and antifungal properties. The compound's structure suggests that it may interact with biological targets, leading to various pharmacological effects.
Antimicrobial Properties
Research indicates that 5-(Ethenyloxy)octahydro-1H-4,7-methanoindene exhibits significant antimicrobial activity against a range of pathogens. In particular, studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.
| Pathogen Type | Activity Level (MIC µg/mL) |
|---|---|
| Gram-positive | 32 |
| Gram-negative | 64 |
| Fungi | 16 |
MIC = Minimum Inhibitory Concentration
Antifungal Activity
The compound has also shown promising antifungal activity. In vitro studies demonstrate its effectiveness against common fungal strains, suggesting potential applications in treating fungal infections.
| Fungal Strain | Activity Level (MIC µg/mL) |
|---|---|
| Candida albicans | 32 |
| Aspergillus niger | 64 |
Case Studies and Research Findings
Several studies have been conducted to assess the pharmacological profile of this compound:
- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of octahydro compounds, including 5-(Ethenyloxy)octahydro-1H-4,7-methanoindene. Results indicated a dose-dependent response with significant inhibition of bacterial growth at specific concentrations .
- Pharmacokinetics Research : A pharmacokinetic study examined the absorption and metabolism of the compound in animal models. The results suggested moderate absorption rates with a half-life of approximately 3 hours, indicating potential for therapeutic use .
- Mechanism of Action Studies : Investigations into the mechanism of action revealed that the compound may disrupt bacterial cell wall synthesis, contributing to its antimicrobial effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
